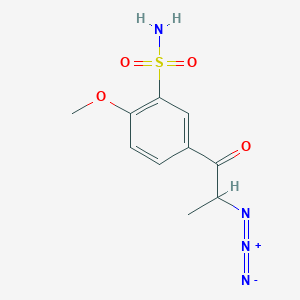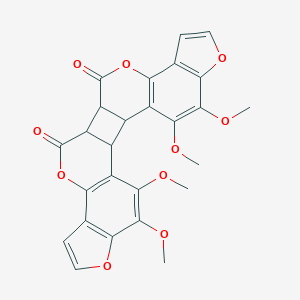
Moellendorffiline
描述
Moellendorffilin is a naturally occurring compound found in certain Chinese medicinal plants. It is known for its potent anticancer activity and acts as a kinase inhibitor, blocking the activity of proteins involved in cancer cell growth and survival . Moellendorffilin has also been detected in human urine after the consumption of traditional Chinese medicines containing the parent compound .
科学研究应用
Moellendorffilin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Moellendorffilin is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its anticancer properties, Moellendorffilin is being researched for its potential use in cancer treatment.
作用机制
Target of Action
Moellendorffiline, also known as Moellendorffilin, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestive system, catalyzing the digestion of starch by hydrolyzing the α-1,4-glucoside linkages .
Mode of Action
This compound exhibits significant inhibitory activity against α-glucosidase . By inhibiting this enzyme, the digestion of carbohydrates is significantly decreased, which can help regulate postprandial blood glucose levels in diabetes patients .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway . By inhibiting α-glucosidase, this compound disrupts the normal digestion of carbohydrates, leading to a decrease in postprandial blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in the digestion of carbohydrates, resulting in the regulation of postprandial blood glucose levels . This makes this compound a potential therapeutic agent for managing blood glucose levels in diabetes patients .
生化分析
Biochemical Properties
Moellendorffiline has been shown to interact with various enzymes and proteins. It has been reported to exhibit α-glucosidase inhibitory activity . This suggests that this compound may interact with the enzyme α-glucosidase, potentially inhibiting its function .
Cellular Effects
This compound has been found to have various effects on cells. It has been reported to have antioxidant potential . This suggests that this compound may play a role in cellular processes related to oxidative stress, potentially helping to protect cells from damage caused by reactive oxygen species .
Molecular Mechanism
Its α-glucosidase inhibitory activity suggests that it may bind to the enzyme α-glucosidase, inhibiting its function . This could lead to changes in the metabolism of certain carbohydrates within the cell .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. It has been suggested that oxidation and glucuronide conjugation might be the main metabolic pathways of methoxyfuranocoumarins, a group that includes this compound .
准备方法
The preparation of Moellendorffilin involves the reaction of methyl benzoate with sodium hydroxide to produce benzoic acid and methanol salts. These salts are then acidified to obtain Moellendorffilin . This method is relatively simple and commonly used in laboratory settings.
化学反应分析
Moellendorffilin undergoes various chemical reactions, including:
Oxidation: Moellendorffilin can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler compounds.
Substitution: Moellendorffilin can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
相似化合物的比较
Moellendorffilin is similar to other natural products found in Chinese medicinal plants, such as heratomin, xanthotoxin, isobergapten, bergapten, pimpinellin, isopimpinellin, and sphondin . Moellendorffilin stands out due to its significant anticancer activity and its ability to induce apoptosis in tumor cells . This makes it a unique and valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRROJPIKHKKOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909329 | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-87-4 | |
| Record name | Moellendorffiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Moellendorffilin and against which bacteria is it effective?
A1: Research indicates that Moellendorffilin exhibits significant antibacterial activity against several bacterial species. Specifically, it has demonstrated efficacy against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis [].
Q2: What is the source of Moellendorffilin, and how potent is it compared to other antibacterial compounds identified in the same study?
A2: Moellendorffilin was isolated from the n-hexane extract of Heracleum persicum roots []. Among the eight furanocoumarins identified in this plant, Moellendorffilin exhibited superior antibacterial activity. Its potency, measured by Minimum Inhibitory Concentration (MIC), was notably higher than other compounds against the tested bacteria, highlighting its potential as a potent antibacterial agent [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
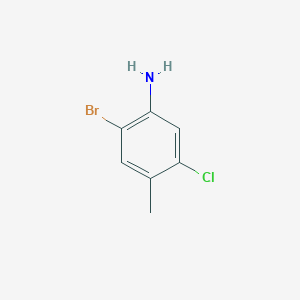
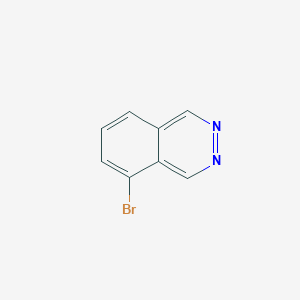
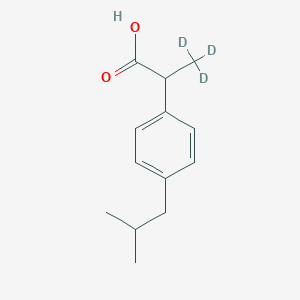
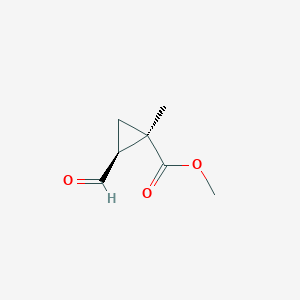

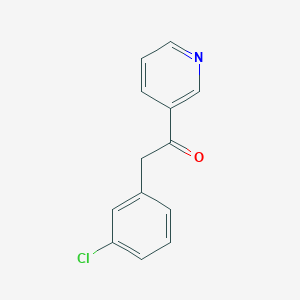


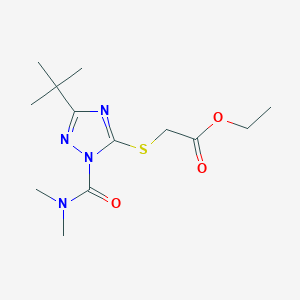
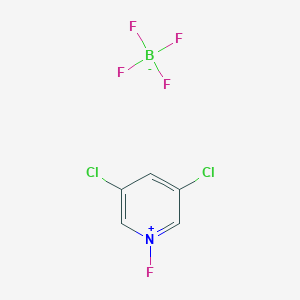
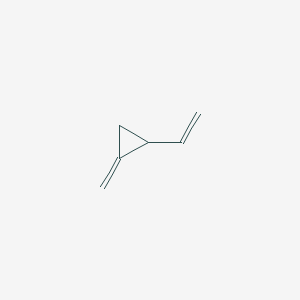
![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)
